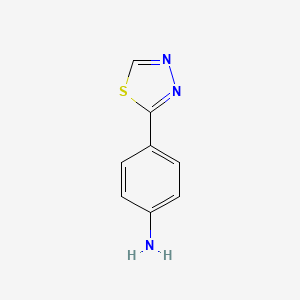

4-(1,3,4-Thiadiazol-2-yl)aniline

Description

Historical Development and Significance of Five-Membered Heterocyclic Rings

Five-membered heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within a five-atom ring, are fundamental building blocks in organic chemistry. numberanalytics.comwisdomlib.org Their history is intertwined with the very development of the field, with early investigations into natural products revealing the prevalence of these structures in biologically important molecules like chlorophyll (B73375) and heme. nih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing their reactivity, solubility, and ability to interact with biological targets. numberanalytics.comnih.gov This has made them a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comvaia.com The versatility of five-membered heterocycles allows them to serve various roles in drug design, including acting as bioisosteres (substitutes for other chemical groups with similar biological effects), linkers, or core pharmacophores responsible for a molecule's therapeutic action. nih.govnih.gov

Structural Isomerism within the Thiadiazole Family: Focus on 1,3,4-Thiadiazole (B1197879)

Within the diverse family of five-membered heterocycles, thiadiazoles are a notable subfamily. These are aromatic rings containing one sulfur atom and two nitrogen atoms. wikipedia.org The arrangement of these three heteroatoms within the five-membered ring gives rise to four distinct constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole. wikipedia.orgresearchgate.net The nomenclature indicates the positions of the sulfur and nitrogen atoms within the ring. wikipedia.org

Among these isomers, the 1,3,4-thiadiazole scaffold is the most extensively studied and has garnered the most significant attention in medicinal chemistry. japsonline.comnih.gov This is largely due to its favorable chemical properties and the wide range of biological activities exhibited by its derivatives. japsonline.comgranthaalayahpublication.org The first 1,3,4-thiadiazole was described in 1882, and its true ring structure was confirmed in 1890. nih.gov

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Structure |

| 1,2,3-Thiadiazole | |

| 1,2,4-Thiadiazole | |

| 1,2,5-Thiadiazole | |

| 1,3,4-Thiadiazole |

This table presents the four constitutional isomers of thiadiazole, highlighting the different arrangements of the sulfur and two nitrogen atoms within the five-membered ring.

Rationale for Research Focus on 1,3,4-Thiadiazole Derivatives in Contemporary Chemical and Biological Sciences

The intense research interest in 1,3,4-thiadiazole derivatives stems from their recognition as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term refers to a molecular framework that is able to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a core component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes. mdpi.com Its mesoionic character also enhances its ability to cross cellular membranes and interact with biological targets. mdpi.comnih.gov

The versatility of the 1,3,4-thiadiazole ring allows for the synthesis of a vast library of derivatives with diverse biological activities. These include anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netnih.govresearchgate.net The strong aromaticity of the ring system contributes to its high in vivo stability and reduced toxicity. researchgate.netnih.gov Furthermore, the 1,3,4-thiadiazole core's electron-deficient nature and good electron-accepting ability make it valuable in materials chemistry for applications in optics and electrochemistry. acs.org The ability to readily synthesize and modify 2,5-disubstituted 1,3,4-thiadiazoles has made this scaffold a focal point for the development of new therapeutic agents and functional materials. researchgate.netsbq.org.br

Table 2: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity |

| Anticancer |

| Antibacterial |

| Antifungal |

| Anti-inflammatory |

| Anticonvulsant |

| Antitubercular |

| Antiviral |

| Diuretic |

| Analgesic |

| Antidepressant |

This table summarizes the wide range of pharmacological effects observed in compounds containing the 1,3,4-thiadiazole scaffold, underscoring its importance in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAXUAPNVLRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,4 Thiadiazole Derivatives

Foundation Reactions for 1,3,4-Thiadiazole (B1197879) Ring Construction

The synthesis of the 1,3,4-thiadiazole ring can be achieved through several foundational reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization of Thiosemicarbazide (B42300) Derivatives

A widely utilized and efficient method for constructing the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide derivatives. sbq.org.br This process can be initiated through various cyclizing agents and reaction conditions.

The mechanism typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide onto a carbonyl carbon of a carboxylic acid or its derivative, followed by dehydration. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the newly formed imine carbon leads to the cyclized intermediate, which then undergoes another dehydration step to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Different acids can be employed to facilitate this cyclization. For instance, treatment of thiosemicarbazide derivatives with phosphoric acid has been shown to produce 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.br Similarly, the reaction of thiosemicarbazide with carboxylic acids in the presence of sulfuric acid at elevated temperatures is a classic method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.br

A more contemporary approach involves solid-phase synthesis, where a thiosemicarbazide resin undergoes desulfurative cyclization using agents like p-toluenesulfonyl chloride (p-TsCl) to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.orgnih.gov This method allows for the subsequent functionalization of the thiadiazole core while still attached to the solid support. acs.orgnih.gov Oxidative cyclization of thiosemicarbazones, often derived from aldehydes and thiosemicarbazide, using reagents like ferric chloride or bromine in acetic acid, provides another efficient route to 2-amino-5-aryl-1,3,4-thiadiazoles. sbq.org.brasianpubs.org

The choice of reaction medium can significantly influence the cyclization pathway. While acidic conditions typically favor the formation of 1,3,4-thiadiazoles, alkaline media can sometimes lead to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl

Table 1: Examples of Cyclization Reactions of Thiosemicarbazide Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiosemicarbazide derivatives | Phosphoric acid | 2,5-disubstituted-1,3,4-thiadiazoles | 30-50 | sbq.org.br |

| Thiosemicarbazide and carboxylic acids | Sulfuric acid, 80-90 °C, 7 h | 2-amino-5-substituted-1,3,4-thiadiazoles | 35-80 | sbq.org.br |

| Thiosemicarbazone and ferric chloride | Microwave (200 W) and ultrasound (50 W), 3 min | 2-amino-5-aryl-1,3,4-thiadiazoles | 73-90 | sbq.org.br |

| Thiosemicarbazone | Bromine in glacial acetic acid, rt, 2-3 h | 2-amino-5-substituted-1,3,4-thiadiazoles | 76-82 | sbq.org.br |

| Aldehydes and thiosemicarbazide | tert-butyl hydroperoxide, ethanol (B145695), water, rt, 4 h | 2-amino-1,3,4-thiadiazoles | ~80 | chemicalbook.com |

Note: "rt" denotes room temperature.

Condensation Reactions with Acid Hydrazides

Condensation reactions involving acid hydrazides are another cornerstone in the synthesis of 1,3,4-thiadiazoles. These reactions typically involve the reaction of an acid hydrazide with a sulfur-containing reagent. sbq.org.br

A common strategy is the reaction of acid hydrazides with carbon disulfide in the presence of a base, which initially forms a dithiocarbazate intermediate that can then be cyclized. sbq.org.br Alternatively, reacting acid hydrazides with isothiocyanates furnishes thiosemicarbazide derivatives, which can subsequently be cyclized to form 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.br For instance, the reaction of acylhydrazides with substituted isothiocyanates in the presence of sodium hydroxide (B78521) yields thiosemicarbazides that can be converted to 1,3,4-thiadiazoles. sbq.org.br

One-pot syntheses have also been developed. For example, a mixture of a carboxylic acid, an acid hydrazide, and a phosphorus-based reagent can directly yield 1,3,4-thiadiazole derivatives. sbq.org.br Another approach involves the reaction of acid hydrazide derivatives with ammonium (B1175870) thiocyanate (B1210189) to produce thiosemicarbazide intermediates, which are then cyclized using concentrated sulfuric acid. chemmethod.comchemmethod.com

Table 2: Synthesis of 1,3,4-Thiadiazoles from Acid Hydrazides

| Acid Hydrazide Derivative | Sulfur Reagent | Reagents and Conditions | Product | Reference |

| Acylhydrazine | Substituted isothiocyanate | Sodium hydroxide, ethanol | Thiosemicarbazide intermediate | sbq.org.br |

| Acid hydrazide | Ammonium thiocyanate | Concentrated hydrochloric acid, ethanol, reflux | Substituted thiosemicarbazone | chemmethod.com |

| Substituted thiosemicarbazone | Concentrated sulfuric acid | Heat (90°C), 2h | 2,5-disubstituted-1,3,4-thiadiazole | chemmethod.com |

| Carboxylic acid, hydrazide | Phosphorus pentoxide | - | 1,3,4-thiadiazole derivatives | sbq.org.br |

Hurd–Mori Reaction Derivatives

The Hurd–Mori reaction is a named reaction in organic chemistry for the synthesis of 1,2,3-thiadiazoles from the reaction of α-methylene hydrazones with thionyl chloride. wikipedia.org While the primary product of the Hurd-Mori reaction is a 1,2,3-thiadiazole, modifications and understanding of the reaction's regioselectivity are crucial for synthetic chemists. It is important to note that the direct synthesis of 1,3,4-thiadiazoles via a Hurd-Mori type reaction is not the standard application of this methodology. The reaction is specific to the formation of the 1,2,3-isomer.

Functionalization and Derivatization Strategies at C-2 and C-5 Positions

Once the 1,3,4-thiadiazole ring is constructed, further functionalization at the C-2 and C-5 positions is often necessary to introduce desired chemical properties.

Introduction of Aromatic Amine Moieties (e.g., Aniline (B41778) and Substituted Aniline Analogues)

The introduction of aromatic amine moieties, such as aniline, is a key step in the synthesis of compounds like 4-(1,3,4-Thiadiazol-2-yl)aniline. This is often achieved by starting with a 2-amino-1,3,4-thiadiazole (B1665364) core, which can be synthesized through the methods described in section 2.1.1. The amino group at the C-2 position can then be further modified.

For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared, where the substituent at the C-5 position can be an aryl group. nih.gov The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles has been accomplished through the oxidative cyclization of aldehyde thiosemicarbazones with ferric chloride. asianpubs.org The resulting 2-amino-5-aryl-1,3,4-thiadiazole can then serve as a precursor for further derivatization.

The introduction of an aniline moiety can also be achieved by starting with a precursor that already contains the aniline fragment. For example, the cyclization of a thiosemicarbazide derivative of a substituted benzoic acid can lead to a 5-aryl-1,3,4-thiadiazole, where the aryl group is a substituted phenyl ring. If the starting benzoic acid contains a protected amino group, deprotection would yield the desired aniline derivative.

Formation of Azo Compounds

The primary amino group on the 2-amino-1,3,4-thiadiazole ring is readily diazotized and coupled with various aromatic compounds to form azo dyes. nih.gov This reaction provides a versatile method for introducing a wide range of functional groups.

The process involves treating the 2-amino-5-aryl-1,3,4-thiadiazole with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form a diazonium salt. chemmethod.comnih.gov This diazonium salt is then reacted with a coupling component, such as aniline, N,N-dimethylaniline, or phenol (B47542), to yield the corresponding azo compound. nih.gov The coupling reaction with anilines typically occurs in a weakly acidic medium. nih.gov

This methodology has been successfully employed to synthesize various 2-(arylazo)-5-aryl-1,3,4-thiadiazole dyes in good yields. nih.gov

Table 3: Formation of Azo Compounds from 2-Amino-1,3,4-thiadiazoles

| 2-Amino-1,3,4-thiadiazole Derivative | Coupling Component | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aniline | 1. NaNO₂, conc. H₂SO₄, 0-5 °C; 2. Aniline | 2-(phenylazo)-5-aryl-1,3,4-thiadiazole | 51-81 | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole | N,N-dimethylaniline | 1. NaNO₂, conc. H₂SO₄, 0-5 °C; 2. N,N-dimethylaniline | 2-((4-dimethylaminophenyl)azo)-5-aryl-1,3,4-thiadiazole | 56-69 | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenol | 1. NaNO₂, conc. H₂SO₄, 0-5 °C; 2. Phenol | 2-((4-hydroxyphenyl)azo)-5-aryl-1,3,4-thiadiazole | 75-91 | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivative | 4-dimethylaminobenzaldehyde | 1. NaNO₂, HCl, 0-5 °C; 2. 4-dimethylaminobenzaldehyde, Sodium acetate (B1210297) | Azo compound | - | chemmethod.comchemmethod.com |

Incorporation of Other Heterocyclic Systems

The versatility of the 1,3,4-thiadiazole ring is further expanded by its incorporation into more complex molecular architectures containing other heterocyclic systems. This strategy often leads to compounds with enhanced biological activities. Researchers have successfully synthesized 1,3,4-thiadiazole derivatives fused or linked to various heterocycles, including triazoles, thiazoles, and pyridines. dovepress.com

For instance, 1,3,4-thiadiazole derivatives bearing a 1,2,3-triazole moiety have been synthesized through the reaction of alkylidenecarbodithioate with hydrazonoyl halides. dovepress.com Similarly, the reaction of 1-(substituted thiocarbamoylhydrazinocarbonyl)methyl-1H-pyrazolo[3,4-b]quinolines can lead to the formation of 1-(5-substituted amino-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazolo[3,4-b]quinolines. chemicalbook.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can also be achieved by reacting 2,5-bis(mercapto-acetichydrazide)-1,3,4-thiadiazole with various reagents like ethoxymethylene malononitrile (B47326) and different aldehydes and anhydrides. researchgate.net

Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free conditions. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles has been successfully achieved under solvent-free microwave-assisted conditions from aliphatic acids and thiosemicarbazide in the presence of concentrated sulfuric acid. This method drastically shortens the reaction time from hours to minutes. google.com

In a specific example, the synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol was accomplished by mixing 4-hydroxybenzaldehyde (B117250) and 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol with a small amount of distilled water and irradiating the mixture with microwaves at 180 watts for 2 to 3 minutes. researchgate.net

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Aliphatic acid, Thiosemicarbazide | 5-Alkyl-2-amino-1,3,4-thiadiazole | Concentrated H₂SO₄, Microwave | High | google.com |

| 4-Hydroxybenzaldehyde, 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | 4-[5-((4-Hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | H₂O, Microwave (180W), 2-3 min | - | researchgate.net |

| Isonicotinic acid hydrazide, Aromatic aldehyde | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | DMF, Microwave (300W), 3 min | - |

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

Ultrasonic Irradiation in Synthetic Protocols

The use of ultrasonic irradiation is another green chemistry technique that can accelerate chemical reactions and improve yields. This method has been applied to the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. Ultrasound-assisted synthesis is often carried out under milder conditions and in shorter reaction times compared to conventional methods.

For example, an eco-friendly and efficient synthesis of new 1,3-thiazoles and 1,3,4-thiadiazines has been developed using ultrasonic irradiation under solvent-free conditions. nih.gov In this method, thiocarbohydrazide (B147625) is condensed with N-(thiazol-2-yl)acetamide under ultrasonic irradiation to afford mono and bis thiocarbohydrazones, which are then cyclized to the desired products. nih.gov

| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield | Reference |

| Thiocarbohydrazide, N-(thiazol-2-yl)acetamide | Mono/Bis thiocarbohydrazones | Ultrasonic irradiation, Solvent-free | Short | High | nih.gov |

| 2-Aminothiazole, Acetic anhydride | N-(Thiazol-2-yl)acetamide | Ultrasonic irradiation (70°C) | 20 min | - | nih.gov |

Table 2: Examples of Ultrasonic-Assisted Synthesis of Thiadiazole Precursors

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by grinding or heating, can lead to reduced waste, lower costs, and simplified purification procedures. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles has been achieved under solvent-free conditions by reacting carboxylic acids with thiosemicarbazide. google.com

A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation, provides an efficient and scalable route to 2-amino-substituted 1,3,4-thiadiazoles under solvent-free or aqueous conditions. nih.gov

| Starting Materials | Product | Reaction Conditions | Reference |

| Carboxylic acid, Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | Solvent-free | google.com |

| Thiosemicarbazide, Aldehyde | 2-Amino-substituted-1,3,4-thiadiazole | I₂-mediated oxidation, Solvent-free/H₂O | nih.gov |

Table 3: Examples of Solvent-Free Synthesis of 1,3,4-Thiadiazole Derivatives

Grinding and Ball Milling Techniques

Mechanochemistry, utilizing techniques like grinding and ball milling, offers a solvent-free and energy-efficient alternative for chemical synthesis. These methods involve the mechanical activation of reactants in the solid state. A patent describes a method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride as a catalyst at room temperature. This solid-phase reaction is simple, has a short reaction time, and results in high yields of over 91%. google.com

The synthesis of 1,3,4-thiadiazole derivatives has been reported using greener approaches such as grinding and ball milling techniques, which are described as eco-friendly, non-hazardous, reproducible, and economical. researchgate.net

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Thiosemicarbazide, Carboxylic acid, PCl₅ | 2-Amino-5-substituted-1,3,4-thiadiazole | Grinding, Room temperature | >91 | google.com |

Table 4: Example of Grinding Technique for the Synthesis of 1,3,4-Thiadiazole Derivatives

Spectroscopic Characterization and Structural Elucidation of 1,3,4 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, detailed information about the proton and carbon skeletons can be obtained.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of 1,3,4-thiadiazole (B1197879) derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.00 and 8.50 ppm. rsc.org For derivatives containing an amine group attached to a phenyl ring, the N-H proton signal can be observed at a chemical shift of around δ 9.94-10.47 ppm. rsc.org The specific chemical shifts are influenced by the electronic environment of the protons, which is affected by the substituents on both the phenyl and thiadiazole rings. For instance, the presence of electron-withdrawing or electron-donating groups can cause the signals to shift downfield or upfield, respectively. In some cases, the signal for the amine proton may not be observed due to exchange with the solvent. dergipark.org.tr

Table 1: Representative ¹H NMR Data for 1,3,4-Thiadiazole Derivatives

| Compound Type | Aromatic Protons (δ, ppm) | N-H Proton (δ, ppm) |

|---|---|---|

| Phenyl-substituted 1,3,4-thiadiazole | 7.00 - 8.50 (m) | 9.94 - 10.47 (s) |

| Aniline-substituted 1,3,4-thiadiazole | 6.50 - 8.00 (m) | ~5.0 - 7.0 (br s) |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.

¹³C NMR Spectral Analysis of Thiadiazole Ring Carbons and Substituents

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The two carbon atoms of the 1,3,4-thiadiazole ring typically resonate at distinct chemical shifts in the range of δ 158-169 ppm. rsc.orggrowingscience.com The carbon atom attached to the aniline (B41778) moiety (C-2) and the carbon atom at the 5-position of the thiadiazole ring exhibit separate signals. For example, in some derivatives, these carbons appear at approximately 163.5–158.4 ppm and 164.23–160.1 ppm. rsc.org The carbons of the aniline phenyl ring typically appear in the range of δ 112-130 ppm. growingscience.com The specific positions of these signals are sensitive to the nature of the substituents on the aromatic ring.

Table 2: Characteristic ¹³C NMR Chemical Shifts for 4-(1,3,4-Thiadiazol-2-yl)aniline and its Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Thiadiazole Ring C2 | 163 - 169 |

| Thiadiazole Ring C5 | 158 - 164 |

| Aniline Ring (aromatic carbons) | 112 - 130 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C=N, C-S, N=N)

The FT-IR spectrum of this compound and its derivatives displays several characteristic absorption bands. The N-H stretching vibration of the primary amine group typically appears in the region of 3200-3400 cm⁻¹. nih.gov The C=N stretching vibration of the thiadiazole ring is observed around 1590-1630 cm⁻¹. growingscience.comnih.gov The C-S stretching vibration within the thiadiazole ring is usually found in the fingerprint region, often around 690-830 cm⁻¹. dergipark.org.trgrowingscience.com The breathing of the thiadiazole ring can also give rise to bands in the fingerprint region.

Table 3: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3400 |

| C=N (Thiadiazole) | Stretching | 1590 - 1630 |

| C-S (Thiadiazole) | Stretching | 690 - 830 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Note: Frequencies are approximate and can be influenced by the molecular environment and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For 1,3,4-thiadiazole derivatives, the UV-Vis spectra typically show absorption bands that can be attributed to π→π* and n→π* electronic transitions. rsc.org The position and intensity of these bands are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups. In many 1,3,4-thiadiazole derivatives, absorption maxima can be observed in the range of 245-355 nm. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass with the calculated mass for possible elemental compositions. growingscience.com This is a critical step in the structural elucidation process, confirming the identity of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 1,3,4-thiadiazole derivatives.

Similarly, the crystallographic analysis of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows a monoclinic system with an I2/a space group. semanticscholar.org The bond lengths and valence angles within the thiadiazole ring of this derivative are consistent with those observed in other structurally similar compounds. semanticscholar.org A notable feature in the crystal packing of this molecule is the presence of π···π stacking interactions between the resorcinyl rings of adjacent molecules, with a separation distance of 3.36 Å. semanticscholar.org

The study of more complex derivatives, such as 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- semanticscholar.orgnih.govnih.govthiadiazol-2-yl)-imine, further illustrates the structural diversity. This compound crystallizes in the monoclinic P2₁/n space group and its crystal structure is stabilized by weak C−H···N hydrogen bonds. nih.gov

These examples collectively suggest that 1,3,4-thiadiazole derivatives exhibit a propensity for forming well-defined crystalline structures governed by a combination of hydrogen bonding and π-stacking interactions. The planarity of the thiadiazole ring is a common feature, while the orientation of substituent groups can vary, leading to different crystal packing arrangements.

Table 1: Crystallographic Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S | Monoclinic | P2/c | 12.284 | 7.3730 | 11.263 | 109.09 | researchgate.net |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | C₈H₇N₃O₂S | Monoclinic | I2/a | - | - | - | - | semanticscholar.org |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- semanticscholar.orgnih.govnih.govthiadiazol-2-yl)-imine | - | Monoclinic | P2₁/n | 18.9567 | 6.18597 | 22.5897 | 114.009 | nih.gov |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful technique to probe the electronic excited states of molecules and provides valuable information on their photophysical properties, such as quantum yields and Stokes shifts. 1,3,4-Thiadiazole derivatives often exhibit interesting fluorescence behavior, which is highly sensitive to their molecular structure and environment.

Studies on derivatives such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) have revealed intriguing photophysical phenomena. nih.gov These compounds exhibit a dual fluorescence effect in aqueous solutions at pH values below 7 for C1 and 7.5 for C7. nih.gov This dual fluorescence is characterized by two emission maxima, one at approximately 380 nm and another at around 440 nm. nih.gov At pH values higher than these thresholds, only a single fluorescence band is observed at approximately 437-438 nm. nih.gov This behavior suggests the presence of different emissive species in the excited state, with their equilibrium being pH-dependent. The observed dual fluorescence is attributed to a combination of conformational changes and charge transfer (CT) effects, influenced by molecular aggregation. nih.gov

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter in characterizing the fluorescence properties. For the aforementioned derivatives, the presence of dual fluorescence bands implies two distinct Stokes shifts under acidic conditions.

Furthermore, time-resolved fluorescence measurements on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) have provided insights into the excited-state dynamics. In dimethyl sulfoxide (B87167) (DMSO), the fluorescence lifetime of C1 was determined to be approximately 0.586 ns, while in a phosphate-buffered saline (PBS) system, it was 0.647 ns. nih.gov These lifetime measurements are crucial for understanding the rates of radiative and non-radiative decay processes from the excited state.

Table 2: Photophysical Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Solvent/Condition | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Lifetime (ns) | Ref. |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) | Aqueous, pH < 7 | - | ~380, ~440 | - | - | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) | Aqueous, pH > 7.5 | - | ~437 | - | - | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) | DMSO | - | 440 | - | 0.586 | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) | PBS | - | - | - | 0.647 | nih.gov |

| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) | Aqueous, pH < 7.5 | - | ~380, ~440 | - | - | nih.gov |

| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) | Aqueous, pH > 7.5 | - | ~438 | - | - | nih.gov |

Advanced Computational and Theoretical Investigations of 1,3,4 Thiadiazole Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. Functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311++G(d,p) are frequently employed to model such systems with high accuracy. mdpi.com

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com For 4-(1,3,4-Thiadiazol-2-yl)aniline, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Theoretical studies on similar 2-amino-1,3,4-thiadiazole (B1665364) structures have shown that the thiadiazole ring itself is planar, with dihedral angles close to zero. acs.org The orientation of the aniline (B41778) ring relative to the thiadiazole ring is a key conformational feature. Due to the conjugated π-system, a largely co-planar arrangement between the two rings is expected to be energetically favorable, facilitating electron delocalization. Conformational analysis, often performed by systematically rotating specific bonds (e.g., the C-C bond connecting the two rings) and calculating the corresponding energy, can identify the global minimum energy conformer and any rotational barriers. For complex molecules, potential energy surface scans are used to map out conformational flexibility and identify stable isomers. researchgate.netiu.edu.sa

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. acs.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. dergipark.org.tr For this compound, the HOMO is expected to be distributed primarily over the electron-rich aniline ring and the thiadiazole moiety. The LUMO is likely delocalized across the entire π-conjugated system. The transfer of electron density from the HOMO to the LUMO upon electronic excitation represents an intramolecular charge transfer (ICT), a process fundamental to the molecule's optical and electronic properties.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

Reactivity Descriptors: Chemical Hardness, Electrophilicity Index, and Electron Donating Power

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.comdergipark.org.tr These descriptors, derived from conceptual DFT, provide a quantitative basis for the principles of chemical reactivity.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). acs.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

Electron Donating Power (ω⁻): This descriptor measures the capability of a molecule to donate charge. It is calculated as ω⁻ = (3I + A)² / (16(I - A)), where I = -EHOMO and A = -ELUMO.

Table 2: Calculated Global Reactivity Descriptors (Hypothetical DFT Data)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -4.00 |

| Electrophilicity Index (ω) | 3.72 |

Charge Distribution and Bonding Characteristics (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution within a molecule. researchgate.netmdpi.com This analysis partitions the molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds and non-covalent interactions.

By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between covalent bonds and weaker interactions, such as hydrogen bonds or van der Waals forces. The properties of the electron density at these points reveal the nature and strength of the interaction. For this compound, QTAIM can be used to describe the specific pattern of intra- and intermolecular interactions, such as potential N-H···N hydrogen bonds, which are crucial for understanding its crystal packing and interactions with biological targets. researchgate.net

Tautomerism Studies and Energy Barriers (e.g., Imino-Amino Tautomerism)

Molecules containing a 2-amino-1,3,4-thiadiazole core can potentially exist in different tautomeric forms, most commonly the amino and imino forms. researchgate.net Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the molecule's chemical and biological properties.

DFT calculations are highly effective for studying tautomeric equilibria. By optimizing the geometry of each tautomer, their relative energies can be determined, predicting the predominant form. For 2-amino-1,3,4-thiadiazole derivatives, the amino tautomer is often found to be more stable. acs.org Furthermore, computational methods can map the reaction pathway for the interconversion between tautomers, allowing for the calculation of the transition state energy and thus the energy barrier for the proton transfer reaction. nih.gov The presence of water or other solvent molecules can also be modeled to investigate their effect on lowering this energy barrier. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra Simulation

Understanding a molecule's interaction with light is essential for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.comresearchgate.net

TDDFT calculations predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The output provides key information for each electronic transition:

Excitation Wavelength (λ): The wavelength of light absorbed.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given transition occurring. Higher values indicate more intense absorption bands.

Orbital Contributions: The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO), which helps to characterize the nature of the excitation, such as a π → π* or n → π* transition. researchgate.net

For this compound, TDDFT can predict the absorption maxima and help assign the observed spectral bands to specific electronic transitions within the conjugated system.

Table 3: Simulated Electronic Absorption Data for this compound (Hypothetical TDDFT Data)

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S0 → S1 | 345 | 0.45 | HOMO → LUMO (95%) | π → π |

| S0 → S2 | 290 | 0.18 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 265 | 0.05 | HOMO → LUMO+1 (75%) | n → π* |

Molecular Docking and Molecular Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that predict how a small molecule, such as a 1,3,4-thiadiazole (B1197879) derivative, binds to a receptor and the stability of the resulting complex. These methods are crucial for understanding the compound's mechanism of action and for optimizing its structure to enhance efficacy.

Molecular docking is widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. This is often quantified by a docking score, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction.

Several studies have utilized molecular docking to evaluate the potential of 1,3,4-thiadiazole derivatives against various protein targets. For instance, a series of derivatives were docked against the protein kinase G (PknG) from Mycobacterium tuberculosis, with the most potent compounds exhibiting high glide scores and favorable glide energies. scispace.com Another study on novel 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase (NUDT5) identified a compound, L3, with a strong docking score of -8.9 kcal/mol and a calculated MM-GBSA binding energy of -31.5 kcal/mol. researchgate.net

In the context of antibacterial research, docking studies of 1,3,4-thiadiazole derivatives against the 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae revealed binding affinities ranging from -6.9 to -7.1 kcal/mol, which correlated well with their experimentally observed antibacterial activity. rsc.org Furthermore, computational screening against SARS-CoV-2 targets showed that certain 1,3,4-thiadiazole derivatives had promising binding affinities, with docking scores as low as -11.4 kcal/mol against the main protease (Mpro). nih.gov Molecular dynamics simulations further complement these findings by assessing the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.govnih.govnih.govresearchgate.net

| Derivative/Compound | Protein Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound L3 | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | -31.5 (MM-GBSA) | researchgate.net |

| Compound 3 | Klebsiella pneumoniae ThiM | -7.1 | N/A | rsc.org |

| Compound 7 | SARS-CoV-2 Mpro | -11.4 | -35.9 (MM-GBSA) | nih.gov |

| Compound 20b | Dihydrofolate reductase (DHFR) | N/A | -1.6 | dovepress.com |

| Compound D34 | Protein Kinase G (PknG) | -6.69 (Glide Score) | -42.64 (Glide Energy) | scispace.com |

| Compound D16 | Protein Kinase G (PknG) | -6.62 (Glide Score) | -48.62 (Glide Energy) | scispace.com |

Beyond predicting binding affinity, computational simulations are instrumental in identifying the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-alkyl interactions, are critical for the stability and specificity of the binding.

For example, molecular docking studies of the 1,3,4-thiadiazole derivative YF704, an allosteric inhibitor of SHP2, revealed hydrogen bond interactions with key residues Thr108, Arg111, and Phe113. nih.gov In another study targeting dihydrofolate reductase (DHFR), highly active 1,3,4-thiadiazole inhibitors were found to form a critical hydrogen bond with the Ser59 residue and arene-arene interactions with Phe31. nih.gov

The versatility of the 1,3,4-thiadiazole scaffold allows for a wide range of interactions. Studies have shown the sulfur atom of the thiadiazole ring participating in pi-sulfur interactions with residues like Phe103. nih.gov The aromatic rings often engage in pi-pi stacking with phenylalanine or tyrosine residues and pi-alkyl interactions with aliphatic residues such as valine, alanine, and lysine. nih.gov For instance, against protein kinase G, derivatives formed hydrogen bonds with amino acids like GLU588, SER412, GLY410, and GLU628. scispace.com The identification of these interaction motifs is fundamental for the rational design of new derivatives with improved binding and inhibitory activity.

| Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|

| SHP2 | Thr108, Arg111, Phe113 | Hydrogen Bonding | nih.gov |

| Dihydrofolate reductase (DHFR) | Phe31, Ser59 | Arene-Arene, Hydrogen Bonding | nih.gov |

| Protein Kinase G (PknG) | GLU588, SER412, GLY410, GLU628 | Hydrogen Bonding | scispace.com |

| Unnamed (Abl kinase context) | Phe103, Lys48, Val79, Ala166, Asp167, Val33, Ala46, Cys106 | Pi-Sulfur, Pi-Pi Stacking, Pi-Alkyl, Pi-Donor Hydrogen Bond, Hydrophobic | nih.gov |

Cheminformatics and Machine Learning Approaches for Virtual Screening and Structure-Activity Relationship Prediction

Cheminformatics and machine learning are transforming the early stages of drug discovery by enabling the rapid analysis of vast chemical datasets. These approaches are particularly useful for virtual screening of large compound libraries to identify potential hits and for developing predictive Structure-Activity Relationship (SAR) models.

Virtual screening can be performed using either ligand-based or structure-based methods. For 1,3,4-thiadiazole derivatives, a ligand-based pharmacophore model was successfully used to screen the ZINC15 database for potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. mdpi.comnih.gov This approach identifies molecules that share the key chemical features of known active compounds.

Furthermore, computational methods are employed to investigate the relationships between the chemical structures of compounds and their biological activities (SAR). nih.govresearchgate.netnih.gov Studies on 2,5-disubstituted-1,3,4-thiadiazoles have utilized the Electronic-Topological Method (ETM) and feed-forward neural networks (FFNNs) to analyze and predict their antituberculosis activity. nih.govresearchgate.net These models can identify specific structural features or "pharmacophores" that are crucial for activity, as well as "anti-pharmacophores" that are detrimental. nih.gov Such predictive models are invaluable for guiding the design of new, more potent 1,3,4-thiadiazole derivatives by prioritizing which compounds to synthesize and test, thereby accelerating the drug development pipeline. nih.gov

Chemical Reactivity and Stability Profile of the 1,3,4 Thiadiazole Ring System

Electron Deficient Nature of Carbon Atoms at C-2 and C-5 Positions

The carbon atoms at the C-2 and C-5 positions of the 1,3,4-thiadiazole (B1197879) ring are notably electron-deficient. nih.gov This characteristic arises from the inductive electron-withdrawing effects of the adjacent electronegative nitrogen and sulfur atoms. nih.gov The two pyridine-like nitrogen atoms in the ring significantly pull electron density away from the carbon atoms, rendering them electrophilic. nih.govnih.gov This electron deficiency is a defining feature of the 1,3,4-thiadiazole ring and strongly influences its reactivity.

Computational studies, such as those using Density Functional Theory (DFT), have quantified this electron deficiency. For the parent 1,3,4-thiadiazole, the chemical shift of the C-2 and C-5 carbon atoms in ¹³C NMR spectroscopy is observed at a downfield value of 153.1 ppm, which is indicative of their deshielded, electron-poor nature. nih.gov The presence of an aryl substituent, such as the aniline (B41778) group in 4-(1,3,4-Thiadiazol-2-yl)aniline, can further shift this resonance downfield. nih.gov

Nucleophilic Attack Susceptibility at C-2 and C-5

A direct consequence of the electron-deficient character of the C-2 and C-5 positions is their high susceptibility to nucleophilic attack. nih.govnih.gov The low electron density at these carbons makes them prime targets for a wide array of nucleophiles. nih.govresearchgate.net This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at one of these positions. nih.govfrontiersin.org

The facility of nucleophilic substitution at these positions is a cornerstone of the synthetic utility of the 1,3,4-thiadiazole ring, allowing for the introduction of diverse functional groups. For instance, 2-halo-1,3,4-thiadiazoles readily react with various nucleophiles to yield 2-substituted derivatives. frontiersin.org

Table 1: Examples of Nucleophilic Substitution Reactions at the C-2/C-5 Position

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-phenyl-1,3,4-thiadiazole | Ethyl acetate (B1210297) / NaHMDS | 5-Phenyl-1,3,4-thiadiazol-2-yl acetic ester | - | - | researchgate.net |

Electrophilic Attack at Nitrogen Atoms and Salt Formation

While the carbon atoms of the 1,3,4-thiadiazole ring are electron-poor, the nitrogen atoms, with their lone pairs of electrons, are susceptible to electrophilic attack. nih.govresearchgate.net This reaction typically leads to the formation of 1,3,4-thiadiazolium salts. nih.govresearchgate.net The specific outcome of the reaction can depend on the tautomeric form of the thiadiazole derivative, particularly for those with amino or mercapto substituents at the C-2 or C-5 positions. researchgate.net The quaternization of the ring nitrogen atoms is a common reaction, forming mesoionic compounds. nih.gov

N-alkylation is the most prevalent electrophilic reaction involving the nitrogen atoms of the 1,3,4-thiadiazole ring. researchgate.netisres.org A variety of alkylating agents, including alkyl halides and trimethylsilyl (B98337) methyl trifluoromethanesulfonate, have been successfully employed to produce N-alkylated thiadiazolium salts. nih.gov For instance, 2-amino-1,3,4-thiadiazole (B1665364) reacts with chloroacetone (B47974) to yield the corresponding N-alkylated thiadiazolimine. researchgate.net

Acylation at the nitrogen atoms can also occur, although this can sometimes be followed by rearrangement to achieve C-acylation. nih.gov The reactivity of the nitrogen atoms towards electrophiles highlights the nucleophilic character of these heteroatoms within the aromatic ring.

Table 2: Examples of N-Alkylation and Acylation Reactions

| Thiadiazole Derivative | Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Chloroacetone | N-alkylated thiadiazolimine | - | - | researchgate.net |

| 2,5-Dimethyl-1,3,4-thiadiazole | Trimethylsilyl methyl trifluoromethanesulfonate | 1,3,4-Thiadiazolium salt | - | - | nih.gov |

Stability Characteristics in Varying pH Environments

The 1,3,4-thiadiazole ring demonstrates notable stability under a range of pH conditions, a feature that contributes to its prevalence in biologically active molecules. frontiersin.orgnih.gov The ring is generally stable in aqueous acidic environments. nih.gov This stability in acidic media is attributed to the high aromaticity of the ring and the inductive effect of the sulfur atom. nih.gov

However, the stability of the 1,3,4-thiadiazole ring is compromised in strongly basic conditions. nih.gov In the presence of a strong base, the ring is susceptible to cleavage, leading to its decomposition. nih.govnih.gov This characteristic is an important consideration in the synthesis and handling of 1,3,4-thiadiazole derivatives. The tautomeric behavior of substituted 1,3,4-thiadiazoles, such as 2-amino or 2-mercapto derivatives, can also be influenced by pH, which in turn affects their stability and reactivity. frontiersin.org

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of the 1,3,4-thiadiazole ring are significantly influenced by the nature of the substituents at the C-2 and C-5 positions. nih.govnih.gov The electronic properties of these substituents can either enhance or diminish the inherent chemical characteristics of the ring.

Electron-donating groups (EDGs), such as amino or alkyl groups, can increase the electron density of the ring. nih.gov The presence of an amino group, as in this compound, can facilitate electrophilic substitution reactions on the ring, which are otherwise difficult to achieve on the unsubstituted parent ring. nih.govfrontiersin.org For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination in acetic acid to yield the 5-bromo derivatives. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole |

| 2-Chloro-5-phenyl-1,3,4-thiadiazole |

| Ethyl acetate |

| Sodium hexamethyldisilazane (B44280) (NaHMDS) |

| 5-Phenyl-1,3,4-thiadiazol-2-yl acetic ester |

| 2,5-Dimercapto-1,3,4-thiadiazole |

| 4-Ethylbromobutyrate |

| Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate |

| 2-Amino-1,3,4-thiadiazole |

| Chloroacetone |

| N-alkylated thiadiazolimine |

| 2,5-Dimethyl-1,3,4-thiadiazole |

| Trimethylsilyl methyl trifluoromethanesulfonate |

| 1,3,4-Thiadiazolium salt |

| 1,4-Disubstituted thiosemicarbazide (B42300) |

| 2,5-Disubstituted-1,3,4-thiadiazole |

| Bromine |

| Acetic acid |

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazole Derivatives with Emphasis on Aniline Linked Analogues

General Principles of SAR for 1,3,4-Thiadiazole (B1197879) Scaffolds

The 1,3,4-thiadiazole nucleus is an electron-deficient system, a feature that influences its chemical reactivity and biological interactions. chemicalbook.com The carbon atoms at the 2- and 5-positions are susceptible to nucleophilic attack, while the nitrogen atoms are sites for electrophilic attack. chemicalbook.com The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact effectively with biological targets. dovepress.comnih.gov

Role of Substitution Patterns on the 1,3,4-Thiadiazole Ring

The introduction of an aromatic ring, such as a phenyl group, at the C-5 position of the 1,3,4-thiadiazole core is a common strategy in the design of bioactive molecules. This substitution often enhances the therapeutic effect, particularly in the context of anticancer activity. mdpi.com The nature and position of substituents on this phenyl ring are critical for modulating the compound's potency.

For example, a structure-activity relationship study on a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines revealed that the presence of an aromatic ring and electron-withdrawing substituents can promote anticancer activity. nih.gov In another study, the introduction of halogen atoms like chlorine or fluorine on the benzyl (B1604629) group at the C-5 position significantly improved anticancer potency against certain cell lines. mdpi.com Specifically, a 4-fluoro-substituted compound exhibited the highest potency in that series. mdpi.com

The following table summarizes the effect of various substituents on the C-5 phenyl ring on the biological activity of 1,3,4-thiadiazole derivatives.

| Substituent at C-5 Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., -NO2, -F) | Enhanced anticancer activity | nih.gov |

| Halogens (e.g., -Cl, -F, -Br) | Improved anticancer potency | mdpi.com |

| 4-fluoro | Highest potency in a series against SKOV-3 cells | mdpi.com |

| 4-hydroxyphenyl | Active in inhibiting the growth of the SK-MEL-2 cell line | nih.gov |

| 2,5-dimethoxyphenyl | Good cytotoxicity against HT-29 and MDA-MB-23 breast cancer cell lines | nih.gov |

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a crucial pharmacophore, and the nature of the substituent on the amino group significantly influences the biological activity. nih.gov A free amine group can be essential for certain activities, and its substitution can either enhance or diminish the effect. For instance, in a series of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole derivatives, the free amine group conferred the maximum antibacterial activity. nih.gov Substitution on this amine group decreased the activity in the order of methyl > ethyl > phenyl. nih.gov

Conversely, in other series, substitution on the C-2 amino group has been shown to be beneficial. For example, 2-(aryl)amino-5-(4-fluorophenyl)-1,3,4-thiadiazoles have shown notable antituberculosis activity. nih.gov The nature of the aryl group plays a significant role, with different substitutions leading to varying degrees of inhibition. nih.gov

The table below illustrates the impact of substitutions at the C-2 amine group.

| Substituent at C-2 Amine Group | Observed Effect on Biological Activity | Reference |

| Unsubstituted (-NH2) | Maximum antibacterial activity in a specific series | nih.gov |

| Methyl (-NHCH3) | Decreased antibacterial activity compared to unsubstituted | nih.gov |

| Ethyl (-NHC2H5) | Further decreased antibacterial activity | nih.gov |

| Phenyl (-NHPh) | Least antibacterial activity in that series | nih.gov |

| Phenylamino (B1219803) | Higher antifungal activity against C. albicans strains | nih.gov |

| 2,4-dichlorophenylamino | Higher antifungal activity than itraconazole (B105839) in a study | nih.gov |

| p-chlorophenyl | Active against S. aureus | nih.gov |

Structure-Activity Relationships of the Aniline (B41778) Moiety

When a 1,3,4-thiadiazole ring is attached to an aniline moiety, the substitution pattern on the aniline's phenyl ring becomes a critical determinant of biological activity. The position of the thiadiazole substituent on the aniline ring is particularly important. In the case of 4-(1,3,4-thiadiazol-2-yl)aniline, the para-substitution pattern creates a specific spatial arrangement and electronic distribution that influences how the molecule interacts with its biological target.

The linkage between the 1,3,4-thiadiazole ring and the aniline moiety, in this case, a direct single bond, dictates the conformational freedom of the molecule. The rotation around the C-C bond connecting the two aromatic rings allows for different spatial orientations. This conformational flexibility can be crucial for the molecule to adopt an optimal conformation for binding to its biological target. nih.gov

Computational studies, such as molecular docking, can provide insights into the preferred conformations and the energetic favorability of different orientations. nih.gov For instance, the planarity or non-planarity between the thiadiazole and aniline rings can influence π-π stacking interactions with aromatic residues in a protein's binding pocket. The flexibility of the linker, or lack thereof, is a key consideration in drug design, as a more rigid structure might offer higher selectivity, while a more flexible one could bind to a broader range of targets.

Development of Predictive Models for Biological Activity

The quest for novel and effective treatments for tuberculosis has led researchers to explore the potential of various heterocyclic compounds, including the 1,3,4-thiadiazole scaffold. Within this class of compounds, 2,5-disubstituted derivatives, especially those incorporating a phenylamino (aniline) moiety, have shown promising inhibitory activity against Mycobacterium tuberculosis. To better understand the structural requirements for this activity, researchers have employed sophisticated computational models.

A seminal study in this area investigated a series of 2,5-disubstituted-1,3,4-thiadiazoles, including several aniline-linked analogues, for their antituberculosis activity. The in vitro activity of these compounds was determined against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. The results, expressed as percentage inhibition at a concentration of 6.25 µg/mL, provided the necessary data for the development of predictive SAR models. nih.govcbijournal.com

Research Findings on Antitubercular Activity

The antitubercular screening of various 2-phenylamino-5-(substituted-phenyl)-1,3,4-thiadiazole derivatives revealed a range of activities, highlighting the influence of different substituents on the phenyl ring. For instance, the compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the highest inhibitory activity at 69%. cbijournal.com In contrast, the unsubstituted analogue, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, showed a slightly lower inhibition of 65%. cbijournal.com The formation of Schiff bases from 2-(aryl/alkylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles also led to compounds with notable antitubercular activity, with some derivatives showing higher growth inhibition than the parent amines. umich.edu For example, N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea exhibited a 67% inhibition. researchgate.net

Antitubercular Activity of Aniline-Linked 1,3,4-Thiadiazole Derivatives

| Compound | Substituent on Phenyl Ring | % Inhibition at 6.25 µg/mL | Reference |

|---|---|---|---|

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | H | 65% | cbijournal.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 4-F | 69% | cbijournal.com |

| 2-phenylamino-5-[4-(2-hydroxybenzylideneamino)phenyl]-1,3,4-thiadiazole | 4-(2-hydroxybenzylideneamino) | 51% | umich.edu |

| N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | - | 67% | researchgate.net |

Electronic-Topological Method (ETM)

To decipher the relationship between the chemical structure and the observed antitubercular activity, the Electronic-Topological Method (ETM) was employed. nih.gov This method involves the identification of pharmacophores and anti-pharmacophores, which are specific fragments or features of a molecule that are presumed to be responsible for its biological activity or lack thereof, respectively.

The ETM analysis of the 1,3,4-thiadiazole derivatives resulted in the identification of a system of pharmacophores and anti-pharmacophores that could effectively differentiate between active and inactive compounds. nih.gov The presence of specific structural and electronic features was found to be crucial for the antitubercular activity. This approach provides a qualitative understanding of the SAR and can be used to screen virtual libraries of compounds to identify new potential drug candidates with similar structural skeletons. nih.gov

Feed-Forward Neural Networks (FFNNs)

In addition to the ETM, a quantitative SAR model was developed using a Feed-Forward Neural Network (FFNN) trained with a back-propagation algorithm. nih.gov FFNNs are a type of artificial neural network where information moves in only one direction, from the input nodes, through the hidden nodes (if any), and to the output nodes. This non-linear statistical data modeling tool can be used to model complex relationships between inputs and outputs.

In the study of 1,3,4-thiadiazole derivatives, the FFNN model was trained on the experimental antituberculosis activity data. nih.gov The architecture of such networks is a critical aspect of their performance. While the specific details of the FFNN architecture used in the study of these antitubercular agents are not extensively detailed in the initial reports, a typical FFNN for QSAR studies would involve an input layer representing the molecular descriptors of the compounds, one or more hidden layers to process the information, and an output layer that predicts the biological activity. The successful application of FFNN in this context demonstrates its capability to generate a robust and predictive model for the antitubercular activity of this class of compounds. nih.govresearchgate.net The development of such models is a significant step towards the rational design of novel 1,3,4-thiadiazole-based antitubercular drugs.

Molecular Mechanisms of Action of 1,3,4 Thiadiazole Derivatives in Biological Systems in Vitro Focus

Enzyme Inhibition Pathways

The 1,3,4-thiadiazole (B1197879) scaffold is a versatile inhibitor of numerous enzyme families, acting through diverse and specific molecular mechanisms.

Serine Hydrolase Inhibition: Mechanism-Based and Competitive Inhibition

Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of several serine hydrolases, a large and functionally diverse family of enzymes characterized by a key serine nucleophile in their active site.

Acetylcholinesterase (AChE): Several studies have highlighted 1,3,4-thiadiazole derivatives as effective inhibitors of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Kinetic studies reveal that these compounds often act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.govtbzmed.ac.ir For instance, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus showed potent AChE inhibitory activity, with some compounds exhibiting potency in the nanomolar range. nih.gov Molecular docking studies suggest that the nitrogen atoms of the 1,3,4-thiadiazole ring can form crucial hydrogen bonds with residues like Tyrosine (Tyr121) in the enzyme's active site. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Inhibition Type | Source |

|---|---|---|---|---|

| 3b ((R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one) | AChE | 18.1 ± 0.9 nM | Mixed-type | nih.gov |

| Compound 9 ((1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative) | AChE | 0.053 µM | Mixed-type | tbzmed.ac.ir |

| Compound 7e (Benzamide derivative with 3-F substitution) | AChE | 1.82 ± 0.6 nM | Not specified | nih.gov |

| Neostigmine methyl sulfate (Reference) | AChE | 2186.5 ± 98.0 nM | Not applicable | nih.gov |

| Donepezil (Reference) | AChE | 0.6 ± 0.05 µM | Not applicable | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglyceride Lipase (MGL): Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Research into inhibitors for FAAH has shown that the central heterocycle plays a significant role in activity. While 1,3,4-oxadiazoles were generally more potent, 1,3,4-thiadiazoles also demonstrated inhibitory activity against FAAH. mdpi.com The mechanism for many potent FAAH inhibitors involves the covalent modification (carbamylation) of the catalytic Ser241 residue. mdpi.com Specific data on the inhibition of Monoacylglyceride Lipase (MGL) and Lysosomal Acid Lipase by 4-(1,3,4-Thiadiazol-2-yl)aniline or its close derivatives are not extensively documented in the reviewed literature.

Protein Kinase Inhibition: ATP-Binding Site Targeting and Downstream Signaling Modulation

Protein kinases are a major class of enzymes targeted by 1,3,4-thiadiazole derivatives in anticancer research. nih.gov These compounds typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways. ajprd.com

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Many 1,3,4-thiadiazole derivatives have been developed as potent dual inhibitors of EGFR and HER-2, which are often overexpressed in cancers like breast and lung cancer. rsc.org The inhibitory activity is influenced by the substituents on the scaffold. For example, derivatives bearing a halogenated phenyl group showed higher potency. rsc.org Molecular docking has shown these inhibitors fit into the ATP-binding pocket, forming hydrogen bonds with key residues such as Met793. rsc.org

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is often constitutively activated in many cancers. Certain 1,3,4-thiadiazole derivatives are predicted to act as STAT3 inhibitors. ajprd.comijpcbs.com Molecular docking studies of compounds like 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine predict strong binding affinities to the STAT3 protein, suggesting this as a likely mechanism for their anti-proliferative effects. ijpcbs.commdpi.com

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is another transcription-regulating kinase and a target for cancer therapy. Predictive studies and molecular docking have identified 1,3,4-thiadiazole derivatives as potential CDK9 inhibitors. ajprd.comijpcbs.com Compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) showed a predicted binding energy of -8.4 kcal/mol with CDK9, suggesting effective interaction. mdpi.com

Abelson Kinase (Abl Kinase): The Bcr-Abl fusion protein is a tyrosine kinase central to chronic myelogenous leukemia (CML). A number of 1,3,4-thiadiazole derivatives have been synthesized and found to be potent inhibitors of Abl kinase. nih.gov For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC₅₀ value of 7.4 µM and was selective against Bcr-Abl positive cells. nih.gov

Table 2: Protein Kinase Inhibition by 1,3,4-Thiadiazole Derivatives

| Derivative Class/Compound | Target Kinase(s) | IC₅₀ / Binding Energy | Source |

|---|---|---|---|

| Compound 29i (o-bromophenyl derivative) | EGFR / HER-2 | EGFR: 0.06 µM / HER-2: 0.11 µM | rsc.org |

| Compound 32a | EGFR | 0.08 µM | rsc.org |

| Compound 2 (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | Abl Kinase | 7.4 µM | nih.gov |

| Compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | STAT3 / CDK9 | -9.1 kcal/mol (STAT3) / -8.4 kcal/mol (CDK9) | mdpi.com |

Other Enzyme Targets

The inhibitory action of 1,3,4-thiadiazoles extends to a variety of other enzymes implicated in disease.

Topoisomerase II: This enzyme alters DNA topology and is a validated target for anticancer drugs. Fused heterocyclic systems containing the 1,3,4-thiadiazole ring, such as 1,2,4-triazolo[3,4-b]thiadiazoles, have been shown to act as catalytic inhibitors of topoisomerase II alpha by blocking the relaxation of supercoiled DNA.

Glutaminase (B10826351) (GLS): Cancer cells often rely on glutamine metabolism, making glutaminase a key therapeutic target. Allosteric inhibitors based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold have been developed, with some compounds potently inhibiting kidney-type glutaminase (GLS) with IC₅₀ values in the nanomolar range.

Histone Deacetylase (HDAC): HDAC inhibitors are an important class of anticancer agents. A common pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a surface recognition motif. 1,3,4-Thiadiazole-containing hydroxamic acids have been designed to fit this model and identified as submicromolar HDAC inhibitors. nih.govnih.gov

Aldose Reductase (AR) and α-Glucosidase: These enzymes are targets for managing diabetes mellitus. A series of novel 1,3,4-thiadiazole derivatives demonstrated potent dual inhibition of both aldose reductase and α-glucosidase, with inhibitory constants (KI) for AR as low as 15.39 nM, significantly more potent than the reference drug epalrestat. tandfonline.comtbzmed.ac.ir Similarly, potent inhibition of α-glucosidase was observed, with some derivatives being many folds more potent than the standard drug acarbose. nih.govfrontiersin.org

Table 3: Inhibition of Various Enzymes by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Series | Target Enzyme | IC₅₀ / Kᵢ Value | Source |

|---|---|---|---|

| Compound 2m (1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold) | Glutaminase (GLS) | 70 nM | |

| Compound 6o (Thiadiazole-Thiazolidinone hybrid) | Aldose Reductase | Kᵢ: 15.39 ± 1.61 nM | tandfonline.com |

| Compound 6h (Thiadiazole-Thiazolidinone hybrid) | α-Glucosidase | Kᵢ: 4.48 ± 0.25 µM | tandfonline.com |

| Compound 8 (2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-bearing Schiff base) | α-Glucosidase | 1.10 ± 0.10 µM | nih.govfrontiersin.org |

| Acarbose (Reference) | α-Glucosidase | 11.50 ± 0.30 µM | nih.govfrontiersin.org |

| Epalrestat (Reference) | Aldose Reductase | Kᵢ: 837.70 ± 53.87 nM | tandfonline.com |

Modulation of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are essential for the metabolism and elimination of most drugs. Inhibition of key isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 by co-administered drugs is a major cause of adverse drug-drug interactions. While detailed inhibitory data for this compound derivatives against specific CYP isoforms are not broadly available, predictive models suggest that, like many heterocyclic compounds, 1,3,4-thiadiazole derivatives have the potential to inhibit these enzymes. frontiersin.org This modulation is a critical consideration in drug design, as inhibition can lead to toxic outcomes. frontiersin.org

Nucleic Acid Interaction Mechanisms

Beyond enzyme inhibition, some 1,3,4-thiadiazole derivatives can exert their biological effects by directly interacting with nucleic acids. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of DNA and RNA. biotechcourse.com This structural similarity suggests a potential to interfere with DNA replication and other nucleic acid-dependent processes. rsc.orgbiotechcourse.com

Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows these neutral molecules to efficiently cross cellular membranes and engage with intracellular targets, including DNA. nih.gov Studies using UV-vis spectroscopic methods have confirmed that certain 1,3,4-thiadiazole derivatives can bind to calf thymus DNA (CT-DNA), indicating a direct interaction. rsc.orgnih.gov The precise binding mode (e.g., intercalation, groove binding) and the functional consequences of this interaction are areas of ongoing investigation.

Direct DNA Binding and Intercalation Studies (e.g., Calf Thymus DNA - CT-DNA)

The interaction between small molecules and DNA is a key mechanism for many therapeutic agents. Derivatives of 1,3,4-thiadiazole have been investigated for their ability to bind directly to DNA, a process often studied using calf thymus DNA (CT-DNA) as a model. nih.govsemanticscholar.org Spectroscopic methods, particularly UV-Vis absorption spectroscopy, are employed to study the interaction between these thiadiazole molecules and CT-DNA in a physiological buffer (pH 7.4). nih.govsemanticscholar.org

In one such study, newly synthesized 1,3,4-thiadiazole derivatives were shown to interact with CT-DNA. nih.govnih.govrsc.org The binding mechanism of these compounds with nucleic acids was explored to understand their mode of action at a molecular level. nih.govsemanticscholar.org While the specific mode of binding can vary, these studies confirm that a direct association between 1,3,4-thiadiazole derivatives and DNA occurs, which is a critical step in their biological activity. nih.govresearchgate.net

| Compound Class | DNA Model | Method of Study | Observation | Reference |

| 1,3,4-Thiadiazole derivatives | Calf Thymus DNA (CT-DNA) | UV-Vis Spectroscopy | Interaction confirmed | nih.gov, nih.gov, rsc.org |

Disruption of DNA Replication Processes

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their biological effects is through the disruption of DNA replication. nih.govnih.gov This ability is largely attributed to the fact that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. nih.govmdpi.commdpi.com This structural similarity likely allows these compounds to interfere with DNA synthesis. mdpi.com By mimicking the natural purine (B94841) or pyrimidine bases, they can potentially inhibit enzymes crucial for DNA replication or be incorporated into the DNA strand, leading to the termination of replication and subsequent inhibition of cell growth. nih.govedu.krd This interference with DNA biosynthesis is a key factor in their activity against both cancer cells and microbial pathogens. nih.govmdpi.comedu.krd Studies have shown that as the concentration of the tested 1,3,4-thiadiazole compounds increases, the inhibition of DNA biosynthesis is enhanced. mdpi.com

General Biomolecular Target Interactions